

# "cholecystinin receptor type 1 function"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: CCK antagonist 1

Cat. No.: B10816706

[Get Quote](#)

An In-Depth Technical Guide to the Cholecystinin Receptor Type 1 (CCK1R): From Molecular Mechanisms to Therapeutic Frontiers

## Abstract

The Cholecystinin Receptor Type 1 (CCK1R), a Class A G protein-coupled receptor (GPCR), stands as a critical regulator of gastrointestinal physiology and energy homeostasis. Primarily activated by the peptide hormone cholecystinin (CCK), CCK1R orchestrates a suite of physiological responses essential for nutrient digestion and absorption, including gallbladder contraction, pancreatic enzyme secretion, and the induction of satiety.[1][2][3] Its pivotal role in appetite control has positioned it as a significant therapeutic target for obesity and metabolic disorders.[4][5] This guide provides a comprehensive technical overview of CCK1R function, detailing its molecular structure, complex signaling networks, physiological roles, and its implications in disease. Furthermore, we present field-proven methodologies for interrogating CCK1R activity, offering a robust framework for researchers and drug development professionals engaged in the study of this multifaceted receptor.

## Molecular Architecture and Ligand Recognition

The CCK1R is a prototypical seven-transmembrane (7TM) helical bundle receptor.[2] Its specificity for CCK is largely conferred by its ability to recognize the sulfated tyrosine residue present in biologically active CCK peptides, a feature that distinguishes it from the closely related CCK2 receptor, which binds sulfated and non-sulfated ligands with similar high affinity.[2][3] Cryo-electron microscopy studies have revealed that the CCK peptide agonist, CCK-8, binds in an extended conformation deep within the transmembrane core of the receptor.[6][7]

The amidated C-terminal end of the peptide forms a crucial hydrogen bond network with residues in transmembrane helices 2 and 7, anchoring the ligand and initiating the conformational changes required for receptor activation.[7]

## Signal Transduction: A Multi-faceted Network

Upon agonist binding, CCK1R undergoes a conformational shift that facilitates its interaction with intracellular heterotrimeric G proteins, initiating a cascade of signaling events. While often categorized as a Gq/11-coupled receptor, CCK1R exhibits significant signaling promiscuity, engaging multiple G protein subtypes to elicit a diverse range of cellular responses.[1][8]

### The Canonical Gq/11-PLC-Ca<sup>2+</sup> Pathway

The predominant and most well-characterized signaling pathway for CCK1R involves its coupling to the Gq/11 family of G proteins.[6][9][10]

- **Gq/11 Activation:** Ligand-bound CCK1R acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.
- **Phospholipase C (PLC) Activation:** The activated, GTP-bound Gαq subunit dissociates from the Gβγ dimer and stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ).[11][12]
- **Second Messenger Generation:** PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[13]
- **Downstream Effects:**
  - IP<sub>3</sub> diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytosol.[13][14] This rapid increase in intracellular Ca<sup>2+</sup> is a hallmark of CCK1R activation.
  - DAG remains in the plasma membrane and, in concert with the elevated Ca<sup>2+</sup> levels, activates Protein Kinase C (PKC), which phosphorylates a host of cellular proteins, leading to downstream physiological effects like enzyme secretion.[10][11][13]



[Click to download full resolution via product page](#)

Caption: Canonical CCK1R signaling via the Gq/11-PLC pathway.

## Pleiotropic and Biased Signaling

Beyond its primary coupling to Gq/11, CCK1R can also interact with other G protein families, including Gs, Gi, and G13.[1][6][8][12]

- Gs Coupling: Leads to the activation of adenylyl cyclase, resulting in the production of cyclic AMP (cAMP).[11][12]
- G13 Coupling: Can mediate the activation of the small GTPase RhoA and its downstream effectors.[12]

This capacity for pleiotropic coupling is the foundation for the concept of biased agonism. This paradigm posits that certain ligands can stabilize receptor conformations that preferentially activate a specific signaling pathway over others. For drug development, this is a highly attractive strategy, as it offers the potential to design molecules that selectively trigger the

desired therapeutic effect (e.g., satiety via a specific neuronal pathway) while avoiding pathways that lead to undesirable side effects (e.g., gastrointestinal distress).[1]

## Receptor Regulation: Desensitization and Internalization

To prevent overstimulation, agonist-activated CCK1R is subject to rapid regulatory processes.

- **Desensitization:** Prolonged agonist exposure leads to the phosphorylation of serine and threonine residues in the receptor's intracellular loops and C-terminal tail by G protein-coupled receptor kinases (GRKs).[14]
- **$\beta$ -Arrestin Recruitment:** This phosphorylation event creates a high-affinity binding site for  $\beta$ -arrestin proteins.[15] The binding of  $\beta$ -arrestin sterically hinders the receptor's ability to couple with G proteins, effectively terminating the signal.
- **Internalization:**  $\beta$ -arrestin also acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin. This initiates the removal of the receptor from the cell surface via endocytosis.[16][17] Studies have shown that CCK1R internalizes through both clathrin-dependent and clathrin-independent (e.g., caveolae-mediated) pathways.[15][16][17] Once internalized, the receptor can either be dephosphorylated and recycled back to the plasma membrane to restore signaling capacity or be targeted to lysosomes for degradation.[17][18]

## Core Physiological Functions

CCK1R is a master regulator of digestive processes, acting as a key servomechanism for nutrient homeostasis.[6][19]

- **Satiety and Appetite Control:** This is perhaps the most therapeutically relevant function. CCK is released from enteroendocrine I-cells in the proximal intestine in response to dietary fats and proteins.[1][20] It then acts on CCK1Rs located on vagal afferent nerve terminals in the gut wall.[8][20][21] This activation transmits signals to the brainstem, inducing a feeling of fullness and leading to the termination of a meal.[1][22]
- **Gallbladder Contraction:** CCK1R activation on the smooth muscle of the gallbladder is the primary physiological trigger for its contraction, leading to the release of bile into the duodenum to aid in fat digestion.[1][23][24][25]

- Pancreatic Exocrine Secretion: CCK1R stimulates pancreatic acinar cells to secrete digestive enzymes, such as amylase and lipase, into the small intestine.[1][3][23][24]
- Gastrointestinal Motility: The receptor plays a role in regulating the rate of gastric emptying and coordinating intestinal transit to optimize nutrient absorption.[19][24]

## CCK1R in Disease and Drug Development

The central role of CCK1R in metabolism makes it a compelling target for therapeutic intervention.

- Obesity: The development of CCK1R agonists to promote satiety has been a long-standing goal in obesity research.[4][5] However, full agonists have faced challenges in clinical trials due to limited efficacy and on-target side effects like nausea and abdominal cramping.[26][27] This has shifted focus towards more nuanced approaches:
  - Positive Allosteric Modulators (PAMs): These compounds do not activate the receptor on their own but enhance the response to endogenous CCK released during a meal.[1][21] This approach offers greater spatial and temporal precision, potentially improving the therapeutic window and reducing side effects.[19][27]
  - Biased Agonists: As discussed, these aim to selectively engage the signaling pathways responsible for satiety.[1]
- Metabolic Syndrome: Interestingly, CCK1R function can be impaired in environments with high membrane cholesterol, a condition often associated with diet-induced obesity and metabolic syndrome.[19][20][28] This suggests that obesity may induce a state of CCK resistance, perpetuating overeating.[20]
- Pancreatic and Gallbladder Disorders: CCK1R antagonists have been investigated for the management of pancreatitis, while agonists are used clinically as diagnostic agents to assess gallbladder function via scintigraphy.[26]

## Methodologies for Interrogating CCK1R Function

A robust and multi-faceted experimental approach is crucial for characterizing CCK1R signaling and evaluating novel ligands. The causality behind experimental design is to first establish

ligand interaction (binding) and then quantify the functional consequence of that interaction across primary and secondary signaling pathways.



[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for characterizing CCK1R ligands.

## Radioligand Binding Assay Protocol (Competitive)

**Principle:** This self-validating protocol quantifies the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand ( $[^{125}\text{I}]$ -CCK-8) for binding to CCK1R. The inclusion of non-specific binding controls ensures the specificity of the measured interaction.

**Methodology:**

- **Preparation:** Prepare cell membranes from a cell line stably expressing CCK1R (e.g., CHO-CCK1R).<sup>[28]</sup> Resuspend membranes in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.1% BSA, pH 7.4).
- **Reaction Setup:** In a 96-well plate, set up the following in triplicate:
  - **Total Binding:** Membranes + Binding Buffer +  $[^{125}\text{I}]$ -CCK-8 (at a concentration near its K<sub>d</sub>).
  - **Non-Specific Binding (NSB):** Membranes + Binding Buffer +  $[^{125}\text{I}]$ -CCK-8 + a high concentration of unlabeled CCK-8 (e.g., 1 μM).
  - **Test Compound:** Membranes + Binding Buffer +  $[^{125}\text{I}]$ -CCK-8 + serial dilutions of the test compound.
- **Incubation:** Incubate the plate at room temperature for 90 minutes to reach equilibrium.
- **Harvesting:** Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates receptor-bound radioligand from unbound. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- **Quantification:** Place the filter mat in a gamma counter to measure the radioactivity (counts per minute, CPM) in each filter disk.
- **Data Analysis:**
  - Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
  - Plot the percentage of specific binding against the log concentration of the test compound.
  - Fit the data to a one-site competition model using non-linear regression (e.g., in Prism) to determine the IC<sub>50</sub> (concentration of test compound that inhibits 50% of specific binding).

- Convert the  $IC_{50}$  to a  $K_i$  (inhibition constant) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration and  $K_d$  is the dissociation constant of the radioligand.

## Intracellular Calcium Mobilization Assay Protocol

**Principle:** This functional assay directly measures the primary consequence of Gq activation. The use of a fluorescent calcium indicator provides a real-time, kinetic readout of receptor activation. A positive control (e.g., ATP, which activates endogenous purinergic receptors) validates cell viability and assay performance.

**Methodology:**

- **Cell Plating:** Seed CHO-CCK1R or HEK293-CCK1R cells into a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.
- **Dye Loading:** Aspirate the growth medium and add a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.
- **Washing:** Gently wash the cells 2-3 times with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye. Leave a final volume of buffer in each well.
- **Measurement:** Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with automated injectors.
- **Assay Execution:**
  - Establish a stable baseline fluorescence reading for 10-20 seconds.
  - Inject serial dilutions of the test compound (or CCK-8 as a positive control) and immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.
  - The change in fluorescence (peak - baseline) corresponds to the intracellular calcium response.
- **Data Analysis:**

- Normalize the response to the maximum signal produced by a saturating concentration of CCK-8.
- Plot the normalized response against the log concentration of the agonist.
- Fit the data to a four-parameter logistic equation to determine the EC<sub>50</sub> (concentration producing 50% of the maximal response) and Emax (maximal effect).

| Compound                | Receptor | Assay Type   | EC <sub>50</sub> / Ki      | Reference |
|-------------------------|----------|--------------|----------------------------|-----------|
| CCK Octapeptide         | CCK1R    | Calcium Flux | 4.17 x 10 <sup>-10</sup> M | [13]      |
| CCK-OPE                 | CCK1R    | Calcium Flux | ~1 nM                      | [29]      |
| Gastrin                 | CCK1R    | Binding      | >100 nM                    | [25]      |
| Lorglumide (Antagonist) | CCK1R    | Binding      | 8.1 nM                     | [25]      |
| GI181771X (Agonist)     | CCK1R    | Functional   | Full Agonist               | [27]      |

## Conclusion and Future Perspectives

The cholecystokinin receptor type 1 is a paradigm of a highly specialized GPCR that integrates gut-derived signals to maintain metabolic balance. Its function is a complex interplay of specific ligand recognition, pleiotropic G protein coupling, and tight cellular regulation. While its potential as a therapeutic target for obesity is clear, the path forward requires moving beyond simple agonists. The development of biased agonists and positive allosteric modulators represents the next frontier, promising therapies that can precisely manipulate CCK1R signaling to restore normal satiety and combat metabolic disease. Continued research into the structural basis of its promiscuous signaling and the impact of the cellular lipid environment on its function will be paramount to realizing this therapeutic potential.

## References

- Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target. (Source: [vertexaisearch.cloud.google.com](https://vertexaisearch.cloud.google.com))

- Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. (Source: NIH)
- Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. (Source: PubMed)
- Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. (Source: PLOS Biology)
- Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor. (Source: PubMed)
- Dual Pathways of Internalization of the Cholecystokinin Receptor. (Source: Semantic Scholar)
- Computational and experimental approaches to probe GPCR activ
- Dual pathways of internalization of the cholecystokinin receptor. (Source: PMC - NIH)
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (Source: PMC - NIH)
- Importance of CCK-A receptor for gallbladder contraction and pancre
- Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor. (Source: PMC - PubMed Central)
- CCK1 Cholecystokinin Receptor Assay. (Source: Innoprot GPCR Functional Assay)
- Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential. (Source: PMC - NIH)
- Ligand-induced internalization of the type 1 cholecystokinin receptor independent of recognized signaling activity. (Source: NIH)
- Cholecystokinin and Gastrin Receptors. (Source: American Physiological Society Journal)
- Cholecystokinin-induced desensitization, receptor phosphorylation, and internalization in the CHP212 neuroblastoma cell line. (Source: PubMed)
- The critical role of CCK in the regulation of food intake and diet-induced obesity. (Source: PubMed)
- Structural basis of cholecystokinin receptor binding and regul
- The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms. (Source: PubMed Central)
- Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. (Source: PMC - PubMed Central)
- GPCRs: How Do They Work and How Do We Study Them?. (Source: Addgene Blog)
- A Type 1 Cholecystokinin Receptor Mutant That Mimics the Dysfunction Observed for Wild Type Receptor in a High Cholesterol Environment. (Source: Not available online)
- Impaired resensitization and recycling of the cholecystokinin receptor by co-expression of its second intracellular loop. (Source: PubMed)
- Biochemistry, Cholecystokinin.

- CCK1R Agonists: A Promising Target for the Pharmacological Treatment of Obesity. (Source: Not available online)
- Cholecystokinin 1 and 2 receptors. (Source: Mayo Clinic)
- CCK1 Receptors. (Source: Tocris Bioscience)
- CCK1R agonists: a promising target for the pharmacological treatment of obesity
- Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. (Source: PMC - PubMed Central)
- Cholecystokinin receptors in human pancreas and gallbladder muscle: a comparative study
- How does cholecystokinin stimulate exocrine pancreatic secretion? From birds, rodents, to humans. (Source: American Physiological Society Journal)
- Elimination of a cholecystokinin receptor agonist "trigger" in an effort to develop positive allosteric modulators without intrinsic agonist activity. (Source: NIH)
- Discovery of a Positive Allosteric Modulator of Cholecystokinin Action at CCK1R in Normal and Elevated Cholesterol. (Source: PMC - PubMed Central)
- Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor. (Source: PMC)
- Automated Imaging Assay for Characterizing Ca<sup>2+</sup> Flux with R-GECO Biosensor. (Source: Agilent)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
2. Structural basis of cholecystokinin receptor binding and regulation - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
3. [journals.physiology.org](http://journals.physiology.org) [[journals.physiology.org](http://journals.physiology.org)]
4. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
5. CCK1R agonists: a promising target for the pharmacological treatment of obesity - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]

- 6. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity | PLOS Biology [journals.plos.org]
- 8. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Cholecystokinin-induced desensitization, receptor phosphorylation, and internalization in the CHP212 neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ligand-induced internalization of the type 1 cholecystokinin receptor independent of recognized signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Dual pathways of internalization of the cholecystokinin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impaired resensitization and recycling of the cholecystokinin receptor by co-expression of its second intracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The critical role of CCK in the regulation of food intake and diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Importance of CCK-A receptor for gallbladder contraction and pancreatic secretion: a study in CCK-A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Cholecystokinin receptors in human pancreas and gallbladder muscle: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Elimination of a cholecystokinin receptor agonist “trigger” in an effort to develop positive allosteric modulators without intrinsic agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Type 1 Cholecystokinin Receptor Mutant That Mimics the Dysfunction Observed for Wild Type Receptor in a High Cholesterol Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery of a Positive Allosteric Modulator of Cholecystokinin Action at CCK1R in Normal and Elevated Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["cholecystokinin receptor type 1 function"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10816706#cholecystokinin-receptor-type-1-function]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)